REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:3]=1.C1C(=O)N([I:19])C(=O)C1>CN(C)C=O.O>[I:19][C:3]1[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:5][NH:6][C:2]=1[CH3:1]
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
CC1=CC(=NN1)C(=O)OCC
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Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)I
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 25° C. for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with 2×30 mL of ethyl acetate
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Type
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WASH
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Details
|
The combined organic layers were washed with 2×50 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column
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Type
|
WASH
|
Details
|
eluted with 0-50% of ethyl acetate in petroleum ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NNC1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |